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Compound of Interest

Compound Name: Mercury;nickel

Cat. No.: B15452042

For researchers, scientists, and drug development professionals, understanding the intricate
interactions between mercury (Hg) and nickel (Ni) is crucial for various applications, from
catalysis to toxicology. This guide provides a comprehensive comparison of theoretical models
and experimental data to validate our understanding of these interactions.

This analysis focuses on the adsorption of mercury onto nickel surfaces, a fundamental aspect
of Hg-Ni interactions. We will delve into the experimental findings and compare them with
predictions from Density Functional Theory (DFT), a powerful computational tool for modeling
molecular systems.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data from both experimental studies and
theoretical calculations for the adsorption of mercury on different nickel surfaces.
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) Theoretical ] )
Experimenta Experimenta  Theoretical
Coverage _ (DFT-PBE) _ .
System | Adsorption ) | Adsorption Adsorption
(ML) Adsorption _ _
Energy (eV) Site Site
Energy (eV)
Hg on Four-fold Four-fold
_ Low 1.19+0.16[1] -0.82
Ni(001) hollow[1] hollow[1]
Bridge or
1.71+0.16 Four-fold
0.5 (c(2x2)) -0.79 Four-fold
(peak)[1] hollow[1]
hollow[1]
Hg on 0 (zero Three-fold
_ 1.14 +0.41[1] -0.73
Ni(111) coverage) hollow (fcc)
0.33
Three-fold
((V3xV3)R30°  2.07 +0.41[1] -0.68
) hollow (fcc)
Three-fold
0.5 (p(2x2)) 0.83+0.41[1] -0.58
hollow (fcc)

System

Experimental Hg-Ni Bond
Distance / Height (A)

Theoretical Hg-Ni Bond
Distance / Height (A)

Hg on Ni(001)

2.25 £ 0.10 (height at four-fold

hollow)[1]

2.37 (height at four-fold hollow)

0.6 £ 0.1 (Hg to Ni lattice plane
spacing at bridge site)[1]

Note: Experimental adsorption energies are typically presented as positive values (heats of

adsorption), while theoretical binding energies are often negative, indicating a stable

interaction. For direct comparison, the magnitudes can be considered. A discrepancy between

experimental and DFT-calculated adsorption energies is often observed, with DFT tending to

underestimate these values.[1][2][3][4][5]

Experimental & Theoretical Protocols
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A robust comparison requires a clear understanding of the methodologies employed to obtain
the data.

Experimental Protocols

The experimental data cited in this guide were primarily obtained using a combination of

sophisticated surface science techniques.

Thermochromatography: This technique was used to determine the adsorption enthalpies of
mercury on various metal surfaces.[1][2] In this method, a temperature gradient is
established along a column containing the metal surface of interest. A pulse of mercury is
introduced, and its deposition profile along the temperature gradient is measured. By
analyzing this profile, the enthalpy of adsorption can be calculated.

Low-Energy Electron Diffraction (LEED): LEED is a surface-sensitive technique used to
determine the crystallographic structure of the surface of a material.[1] In the context of Hg-
Ni interactions, LEED patterns were used to identify the ordered structures formed by
mercury adatoms on the nickel single crystal surfaces, such as the c(2x2) overlayer on
Ni(001).

Standing X-ray Wavefield (SXW) Absorption: This technique provides precise information
about the vertical position of adsorbate atoms relative to the substrate lattice planes.[1] For
the Hg/Ni(001) system, SXW was used to measure the spacing between the mercury
adlayer and the nickel lattice planes.

Transmission Channeling: This method involves directing a beam of ions through a thin
crystal and measuring the angular distribution of the transmitted ions.[1] By analyzing the
channeling patterns, the location of adsorbate atoms within the crystal lattice can be
determined. This technique was employed to identify the adsorption site of mercury on the
Ni(001) surface.

Theoretical Model: Density Functional Theory (DFT)

The theoretical calculations presented in this guide were performed using Density Functional

Theory (DFT), a quantum mechanical modeling method used to investigate the electronic

structure of many-body systems.
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o Software: The Vienna Ab initio Simulation Package (VASP) was a key tool for these

calculations.[1]

o Methodology: The calculations typically employ a plane-wave basis set to describe the
electronic wavefunctions and use pseudopotentials to represent the interaction between the
core and valence electrons. The exchange-correlation energy, a key component of the total
energy in DFT, was approximated using the Perdew-Burke-Ernzerhof (PBE) functional within
the generalized gradient approximation (GGA).[1]

o Slab Models: The nickel surfaces were modeled using "slab" geometries, which consist of a
finite number of atomic layers separated by a vacuum region to simulate a surface. Typically,
the bottom layers of the slab are fixed in their bulk positions, while the top layers and the
adsorbate atoms are allowed to relax to their minimum energy positions.[1]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating theoretical models with
experimental data for Hg-Ni interactions.
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Experimental Workflow for Hg-Ni Adsorption Studies
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Validation of Theoretical Models for Hg-Ni Interactions

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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